molecular formula C9H13ClN6S B13909145 3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride

3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride

Cat. No.: B13909145
M. Wt: 272.76 g/mol
InChI Key: GNEWLTDOXNCFAI-NUBCRITNSA-N
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Description

3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a triazolo-pyrazine core and a thiadiazole moiety. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

The synthesis of 3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of hydrazine hydrate and ethanol, followed by refluxing at elevated temperatures . Industrial production methods often optimize these conditions to ensure high yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as an inhibitor of neurokinin receptors, particularly the NK-3 receptor . By binding to these receptors, it modulates various physiological pathways, leading to its observed biological effects. The compound’s structure allows it to fit into the receptor binding sites, blocking the action of natural ligands and thereby exerting its effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride stands out due to its unique combination of a triazolo-pyrazine core and a thiadiazole moiety. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C9H13ClN6S

Molecular Weight

272.76 g/mol

IUPAC Name

3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride

InChI

InChI=1S/C9H12N6S.ClH/c1-5-7-12-13-8(15(7)4-3-10-5)9-11-6(2)14-16-9;/h5,10H,3-4H2,1-2H3;1H/t5-;/m1./s1

InChI Key

GNEWLTDOXNCFAI-NUBCRITNSA-N

Isomeric SMILES

C[C@@H]1C2=NN=C(N2CCN1)C3=NC(=NS3)C.Cl

Canonical SMILES

CC1C2=NN=C(N2CCN1)C3=NC(=NS3)C.Cl

Origin of Product

United States

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